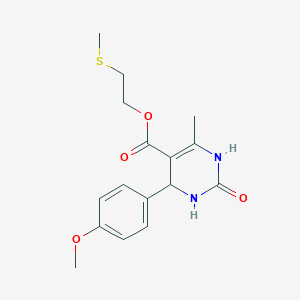![molecular formula C32H23N3O2 B388357 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is a complex organic compound with the molecular formula C₃₂H₂₃N₃O₂. It is known for its unique structure, which includes a quinoxaline core, phenyl groups, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, using appropriate phenyl derivatives and catalysts like aluminum chloride.
Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, using phenol derivatives and suitable leaving groups.
Attachment of Aniline Moiety: The final step involves the coupling of the aniline moiety to the quinoxaline core through etherification or amination reactions, using reagents like aniline and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium on carbon (Pd/C) to reduce the quinoxaline core or phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and quinoxaline rings, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted phenyl and quinoxaline derivatives
Scientific Research Applications
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. It can also bind to specific proteins, altering their function and leading to downstream effects on cellular pathways. These interactions contribute to its potential anticancer and biological imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzoic acid
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}phenol
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzaldehyde
Uniqueness
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is unique due to its specific combination of functional groups and structural features. The presence of the quinoxaline core, phenyl groups, and aniline moiety provides a versatile platform for various chemical modifications and applications. Its ability to interact with biological targets and its potential use in advanced materials further distinguish it from similar compounds.
Properties
Molecular Formula |
C32H23N3O2 |
|---|---|
Molecular Weight |
481.5g/mol |
IUPAC Name |
4-[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxyaniline |
InChI |
InChI=1S/C32H23N3O2/c33-24-13-17-27(18-14-24)37-28-19-20-29-30(21-28)35-31(22-7-3-1-4-8-22)32(34-29)23-11-15-26(16-12-23)36-25-9-5-2-6-10-25/h1-21H,33H2 |
InChI Key |
LQFITQGFWWPEJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B388279.png)


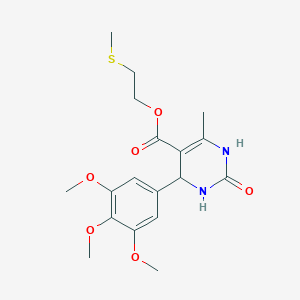
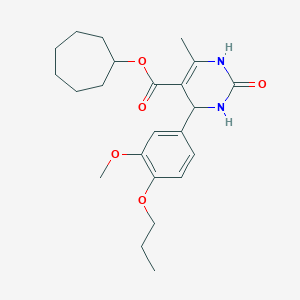

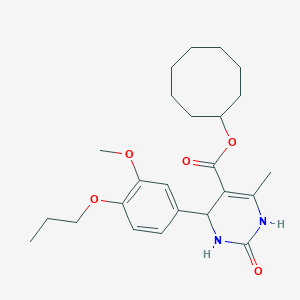
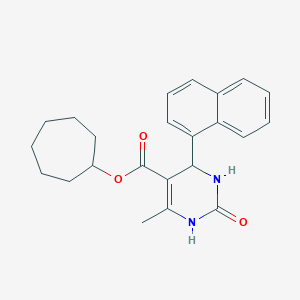
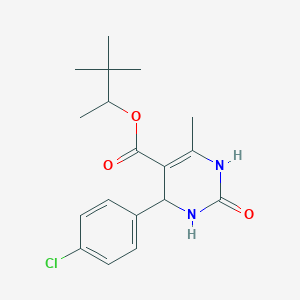
![METHYL 2-{2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}ACETATE](/img/structure/B388290.png)
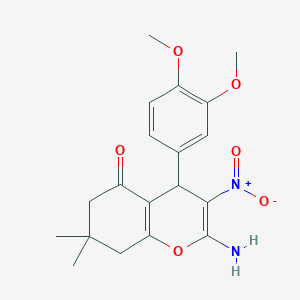
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)propanoate](/img/structure/B388294.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B388295.png)
